[2-(2-Methylphenyl)-1,3-dioxolan-4-yl]methanol
Description
[2-(2-Methylphenyl)-1,3-dioxolan-4-yl]methanol is a dioxolane derivative featuring a 2-methylphenyl substituent at the 2-position of the 1,3-dioxolane ring and a hydroxymethyl group at the 4-position. Its molecular formula is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol (average) and a monoisotopic mass of 194.0943 g/mol . This compound is structurally related to several pharmacologically active dioxolane derivatives, such as antifungal agents and synthetic intermediates.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
[2-(2-methylphenyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C11H14O3/c1-8-4-2-3-5-10(8)11-13-7-9(6-12)14-11/h2-5,9,11-12H,6-7H2,1H3 |
InChI Key |
SZESZZKBJJPMKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2OCC(O2)CO |
Origin of Product |
United States |
Preparation Methods
The synthesis of [2-(2-Methylphenyl)-1,3-dioxolan-4-yl]methanol typically involves the reaction of 2-methylbenzaldehyde with glycerol in the presence of an acid catalyst to form the dioxolane ring . The reaction conditions often include heating the mixture under reflux to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
[2-(2-Methylphenyl)-1,3-dioxolan-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
[2-(2-Methylphenyl)-1,3-dioxolan-4-yl]methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of [2-(2-Methylphenyl)-1,3-dioxolan-4-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their activity or function. The exact molecular targets and pathways involved may vary depending on the specific application or context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
[2-(3-Methylphenyl)-1,3-dioxolan-4-yl]methanol
- Substituents : Methyl group at the 3-position of the phenyl ring.
- Molecular Formula : C₁₁H₁₄O₃ (identical to the target compound).
- Key Differences :
[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol
- Substituents : Methyl group at the 4-position of the phenyl ring.
- CAS Number : 2208-28-8 .
- Applications : Used as a building block in organic synthesis.
- Comparison : The para-methyl substituent may enhance steric shielding of the dioxolane ring compared to ortho-substitution in the target compound .
Halogen-Substituted Derivatives
[2-(4-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methanol
- Substituents : Chlorine at the 4-position of the phenyl ring and an additional methyl group at the 2-position of the dioxolane.
- Properties : Higher molecular weight (228.68 g/mol ) due to chlorine.
- Safety : Requires handling precautions (e.g., gloves, ventilation) due to halogenated structure .
[2-(2,4-Dichlorophenyl)-2-(bromomethyl)-1,3-dioxolan-4-yl]methanol
Pharmacologically Active Derivatives
Ketoconazole
- Structure : Contains a cis-1,3-dioxolane core with imidazole and piperazine groups.
- Molecular Weight : 531.44 g/mol .
- Applications : Broad-spectrum antifungal agent.
- Comparison : The target compound lacks the imidazole and piperazine moieties critical for antifungal activity, limiting its direct pharmacological use .
cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl-methyl)-1,3-dioxolan-4-yl]methyl Methanesulfonate
- Substituents : Triazole and methanesulfonate groups.
- Applications : Intermediate in Itraconazole synthesis.
- Solubility: Slightly soluble in chloroform and methanol .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
